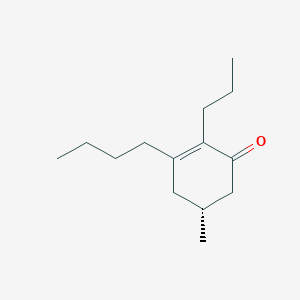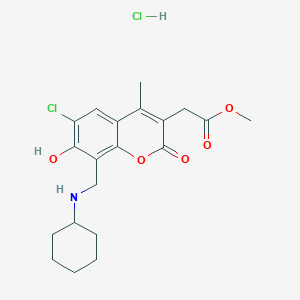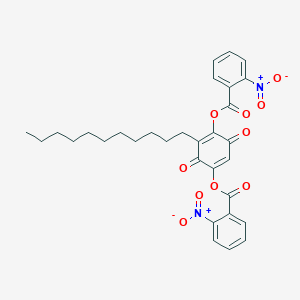![molecular formula C23H23F B12619710 1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene CAS No. 921605-37-0](/img/structure/B12619710.png)
1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene is an organic compound with the molecular formula C23H23F. It is a member of the terphenyl family, characterized by its three benzene rings connected in a linear arrangement. This compound is notable for its unique structural features, including the presence of ethyl, fluoro, and propyl substituents on the benzene rings.
Méthodes De Préparation
The synthesis of 1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure includes:
Reactants: Aryl halide (e.g., 4-bromo-4’-ethylbiphenyl), boronic acid (e.g., 2-fluoro-4-propylphenylboronic acid), and a palladium catalyst.
Conditions: The reaction is carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).
Industrial Production: On an industrial scale, the process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the fluoro group to a hydrogen atom, yielding a fully hydrogenated product.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles such as amines or thiols, forming new derivatives.
Common Reagents: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., NH3, RSH).
Major Products: The major products depend on the specific reaction conditions and reagents used, but can include carboxylic acids, ketones, and substituted derivatives.
Applications De Recherche Scientifique
1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its interactions with specific molecular targets.
Mécanisme D'action
The mechanism of action of 1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene can be compared with other terphenyl derivatives:
Similar Compounds: 4’‘-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl, 1-[4-(Difluoromethoxy)phenyl]-3-(4-ethylphenyl)-5H,6H,7H,8H,9H-pyrazolo[1,2-a][1,2]diazepin-4-ium bromide
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
921605-37-0 |
|---|---|
Formule moléculaire |
C23H23F |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
1-[4-(4-ethylphenyl)phenyl]-2-fluoro-4-propylbenzene |
InChI |
InChI=1S/C23H23F/c1-3-5-18-8-15-22(23(24)16-18)21-13-11-20(12-14-21)19-9-6-17(4-2)7-10-19/h6-16H,3-5H2,1-2H3 |
Clé InChI |
KNILZVBEJQYJOK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




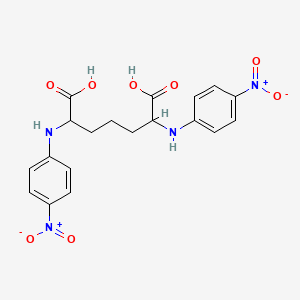
![(3S,3'aR,8'aS,8'bS)-2'-(2-chloro-4-nitrophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12619640.png)
![5,11-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B12619652.png)
![N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium](/img/structure/B12619658.png)
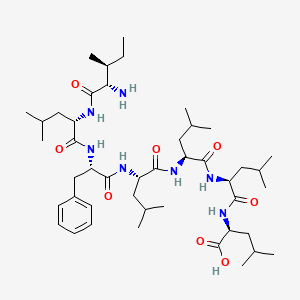
![N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B12619675.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide](/img/structure/B12619684.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]pyrimidin-2(1H)-one](/img/structure/B12619687.png)

